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Compound of Interest

Compound Name: Tak-683

Cat. No.: B611125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational

nonapeptide TAK-683 and other clinically relevant nonapeptides, including leuprolide,

goserelin, and triptorelin. The information is intended to offer an objective overview supported

by experimental data to aid in research and development efforts within the field of peptide-

based therapeutics.

Executive Summary
TAK-683 is a novel nonapeptide metastin analogue that acts as a potent KISS1 receptor

(KISS1R) agonist.[1][2] It is under investigation for its potential in treating hormone-dependent

prostate cancer by suppressing testosterone levels.[1][2][3] Unlike traditional Gonadotropin-

Releasing Hormone (GnRH) agonists such as leuprolide, goserelin, and triptorelin, which are

decapeptides, TAK-683 offers a different mechanism of action that involves the depletion of

hypothalamic GnRH.[1][2] This guide will delve into the available pharmacokinetic data for

these compounds, presenting a comparative analysis to highlight their similarities and

differences.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for TAK-683 and other

selected nonapeptides. It is important to note that these values are derived from different

studies and populations, and direct head-to-head comparative studies are limited.
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Parameter TAK-683 Leuprolide Goserelin Triptorelin

Half-life (t½)

~6-9 hours

(single s.c. dose

in healthy men)

[3]

~3 hours (IV

administration)[4]

2.3 hours

(females), 4.2

hours (males)

(s.c. solution)[1]

[5]

~3 hours (IV in

healthy

volunteers)[4]

Time to

Maximum

Concentration

(Tmax)

0.25–0.50 hours

(single s.c. dose)

[3]

2.1 ± 0.8 hours

(s.c. injection)[6]

~2 hours (s.c.

administration)[7]

~2.5 hours (IM

injection of depot

formulation)[8]

Clearance (CL)

Not explicitly

stated, but

plasma

concentrations

were proportional

to the dose.[3]

514.46 mL/h (in

rats)[9]

Not explicitly

stated.

211.9 mL/min (in

healthy male

volunteers)[4]

Volume of

Distribution (Vd)

Not explicitly

stated.

487.40 mL (in

rats)[9]

Not explicitly

stated.

30 - 33 L (after a

single IV dose in

healthy males)[4]

Bioavailability

Favorable

pharmacokinetic

profile observed

with

subcutaneous

administration.[3]

[10]

~90% greater

AUC with

subcutaneous

vs. intramuscular

injection.[6]

Almost complete

by injection.[7]

Not explicitly

stated.

Protein Binding
Not explicitly

stated.
43% to 49%[11]

Poorly protein-

bound.[7]

Does not bind to

plasma proteins

at clinically

relevant

concentrations.

[4]
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Experimental Protocols
TAK-683 Phase 1 Clinical Trial Methodology
A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics of TAK-683 in healthy men.[3][10]

Study Design: The study consisted of two parts: a single ascending dose phase and a

continuous infusion phase.[3][10]

Administration:

Single Dose: Healthy male subjects received a single subcutaneous (s.c.) injection of

TAK-683 (doses ranging from 0.01 to 2.0 mg) or a placebo.[3][10]

Continuous Infusion: To simulate a depot formulation, subjects received a single s.c. bolus

of TAK-683 (0.03-1.0 mg) on day 1, followed by a continuous infusion (0.01-2.0 mg/day)

from day 2 to day 13.[3][10]

Sample Collection: Blood samples were collected at various time points to determine the

plasma concentrations of TAK-683.

Analytical Method: Plasma concentrations of TAK-683 were measured using a validated

analytical method. Although the specific assay is not detailed in the provided search results,

such studies typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for

peptide quantification.[12]

General Pharmacokinetic Study Protocol for
Nonapeptides (Example based on Leuprolide study)
The following provides a general outline of an experimental protocol for determining the

pharmacokinetic profile of a nonapeptide like leuprolide, based on a study comparing

subcutaneous and intramuscular formulations.[6]

Subjects: Healthy male volunteers were recruited for the study.

Study Design: A phase I, open-label, parallel-group study.
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Randomization: Subjects were randomized to receive a single 7.5 mg injection of either the

subcutaneous or intramuscular formulation of leuprolide acetate.[6]

Blood Sampling: Serial blood samples were collected from each subject at predetermined

time points (e.g., pre-dose, and at multiple intervals post-dose) to measure leuprolide

concentrations in the serum.

Bioanalytical Method: Serum leuprolide concentrations were determined using a validated

analytical method, likely LC-MS/MS, to ensure sensitivity and specificity.

Pharmacokinetic Analysis: The collected concentration-time data was used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-

life.
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Caption: TAK-683 binds to KISS1R on GnRH neurons, leading to GnRH depletion and reduced

testosterone.

General Experimental Workflow for a Peptide
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Caption: A typical workflow for conducting a clinical pharmacokinetic study of a peptide

therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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